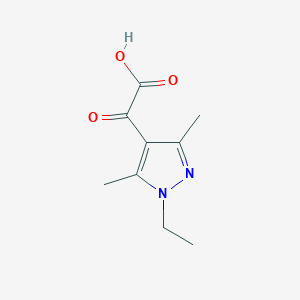

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Description

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (CAS: 956935-28-7) is a pyrazole derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . Its structure consists of a pyrazole ring substituted with an ethyl group at the 1-position, methyl groups at the 3- and 5-positions, and a 2-oxoacetic acid moiety at the 4-position. This compound’s carboxylic acid functional group confers polarity and acidity, making it suitable for applications in coordination chemistry, pharmaceuticals, or agrochemicals. Its synthesis and characterization often employ crystallographic tools like the SHELX program suite for structural refinement .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C9H12N2O3/c1-4-11-6(3)7(5(2)10-11)8(12)9(13)14/h4H2,1-3H3,(H,13,14) |

InChI Key |

YIZFHUWUPICLNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature of around 0-5°C. The resulting intermediate is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-based oxoacetic acid derivatives.

Table 1: Structural and Functional Comparison

Key Findings

The fluorine and hydroxyl groups in 2-(4-fluoro-3-hydroxyphenyl)-2-oxoacetic acid increase acidity (lower pKa) relative to the target compound .

Solubility and Stability :

- The carboxylic acid group in the target compound improves water solubility, whereas ester derivatives (e.g., ethyl ester in ) exhibit higher lipophilicity, favoring membrane permeability but requiring hydrolysis for activation.

- Hydrazide derivatives (e.g., ) may exhibit moderate solubility due to hydrogen-bonding capacity but are prone to oxidation.

Biological Relevance: The indole-linked amide/ester (C₂₄H₂₄N₄O₃) is structurally analogous to kinase inhibitors, leveraging aromatic stacking for target binding .

Synthetic Utility :

- The ethyl ester derivative (CAS: 1296654-72-2) serves as a precursor for prodrugs, while the target’s free acid is more suited for salt formation or direct conjugation .

Biological Activity

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, enzyme inhibition, and other relevant biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma) cells. The IC50 values were reported to be in the range of 5.35 to 8.74 μM, indicating potent activity compared to standard chemotherapy agents like cisplatin .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. A related study focused on the inhibition of human recombinant alkaline phosphatase (h-TNAP), which plays a role in numerous physiological processes including bone mineralization and dephosphorylation reactions. The results indicated that pyrazole derivatives could serve as effective inhibitors of this enzyme, suggesting potential therapeutic applications in conditions linked to alkaline phosphatase activity .

Case Studies

- Study on Antitumor Activity : In a recent investigation involving novel pyrazole derivatives, it was found that compounds similar to this compound showed promising results against liver and lung cancer cell lines. The study involved assessing the cytotoxicity using MTT assays and evaluating the mechanism of action through apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Study : Another research focused on the synthesis and biological evaluation of pyrazole derivatives as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase). The findings revealed that specific derivatives could effectively inhibit this enzyme, which is implicated in regulating extracellular nucleotide levels and influencing tumor microenvironments .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.